5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
CAS No.:
Cat. No.: VC13763825
Molecular Formula: C22H12N2O8S
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H12N2O8S |
|---|---|
| Molecular Weight | 464.4 g/mol |
| IUPAC Name | 5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C22H12N2O8S/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
| Standard InChI Key | GSCHFZSDZMYOKV-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
| Canonical SMILES | C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure features a planar benzo[c] thiadiazole core, a sulfur- and nitrogen-containing heterocycle, linked to two isophthalic acid groups at the 4,7-positions. The IUPAC name, 5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarboxylic acid, reflects this arrangement. The conjugated π-system of the thiadiazole core contributes to electron-deficient behavior, making it reactive toward electron-rich partners in coordination chemistry .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₂N₂O₈S | |
| Molecular Weight | 464.4 g/mol | |
| CAS Number | 1627605-35-9 | |
| IUPAC Name | 5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarboxylic acid |
Related Derivatives
A structurally analogous compound, 5,5'-(Benzo[c] thiadiazole-4,7-diylbis(ethyne-2,1-diyl))diisophthalic acid (C₂₆H₁₂N₂O₈S), incorporates ethynyl linkers between the core and isophthalic acid groups, increasing the molecular weight to 512.4 g/mol . This modification enhances conjugation length and potentially improves porosity in framework materials .
Synthesis and Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in common organic solvents at ambient temperatures. Solubility is enhanced through heating (50–80°C) and ultrasonication, particularly in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stock solutions prepared in these solvents remain stable for six months at -80°C or one month at -20°C .
| Condition | Stability Duration | Source |
|---|---|---|
| -80°C | ≤6 months | |
| -20°C | ≤1 month | |
| Room Temperature (dry) | Days (under inert atmosphere) |
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
5,5'-(Benzo[c] thiadiazole-4,7-diyl)diisophthalic acid serves as a rigid, ditopic linker in MOFs. Its four carboxylate groups coordinate to metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous networks with high surface areas (>1,500 m²/g) . MOFs derived from this linker demonstrate exceptional performance in:
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Gas Storage: Hydrogen and methane uptake capacities of 2.3 wt% (77 K) and 180 cm³/g (298 K), respectively, have been reported .
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Catalysis: The electron-deficient thiadiazole core facilitates Lewis acid catalysis, such as CO₂ cycloaddition to epoxides with >90% yield.
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Sensing: Luminescent MOFs detect nitroaromatics (e.g., picric acid) via fluorescence quenching, achieving detection limits of 10 ppb .
Covalent Organic Frameworks (COFs)
In COFs, the compound forms imine-linked networks through condensation reactions with aromatic amines. These frameworks exhibit charge-transfer properties suitable for organic photovoltaics, with power conversion efficiencies of 8–10% in preliminary studies.
Role in Organic Chemistry
Electron-Deficient Building Block
The thiadiazole core’s electron-withdrawing nature enables participation in Diels-Alder reactions, nucleophilic aromatic substitutions, and palladium-catalyzed cross-couplings. For instance, it reacts with electron-rich dienophiles (e.g., anthracene) to yield fused polycyclic compounds with tunable optoelectronic properties.
Supramolecular Interactions
The carboxylic acid groups engage in hydrogen bonding and π-π stacking, directing the self-assembly of supramolecular polymers. These materials exhibit stimuli-responsive behavior, transitioning between states upon exposure to pH changes or thermal stimuli .
| Supplier | Purity | Form | Size Range | Price (1g) |
|---|---|---|---|---|
| Nanochemazone | ≥99% | Powder | 300–500 nm | Inquiry |
| GlpBio | >95% | DMSO solution | 25 µL, 10 mM | $200 |
Custom Synthesis
Large-scale orders (≥100 g) allow customization of particle morphology (e.g., nanorods, spherical aggregates) and surface functionalization (e.g., amine grafting) .
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